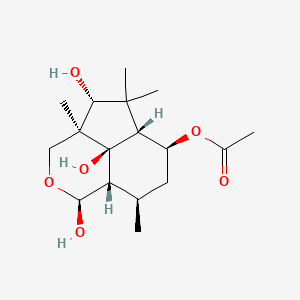
7-Hydroxydihydrobotrydial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Hydroxydihydrobotrydial involves the cultivation of the ascomycete Daldinia concentrica under specific conditions. The OSMAC (One Strain-Many Compounds) approach is often employed, where variations in cultivation parameters such as culture vessel, media composition, and addition of enzyme inhibitors can induce the production of this compound . The compound can be isolated from the culture broth extract using techniques like TLC and HPLC .
Chemical Reactions Analysis
7-Hydroxydihydrobotrydial undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
7-Hydroxydihydrobotrydial has several applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and for developing synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Hydroxydihydrobotrydial involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in microbial growth .
Comparison with Similar Compounds
7-Hydroxydihydrobotrydial can be compared with other botryane sesquiterpenoids such as:
- Methyl-7a-acetoxydeacetylbotryoloate
- 7a-acetoxydeacetylbotryenedial
- 7a-hydroxybotryenalol These compounds share a similar botryane carbon skeleton but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific hydroxylation pattern, which may contribute to its distinct biological properties.
Properties
Molecular Formula |
C17H28O6 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(1R,3R,4S,7S,8S,9R,11S,12S)-3,7,12-trihydroxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate |
InChI |
InChI=1S/C17H28O6/c1-8-6-10(23-9(2)18)12-15(3,4)14(20)16(5)7-22-13(19)11(8)17(12,16)21/h8,10-14,19-21H,6-7H2,1-5H3/t8-,10+,11-,12+,13+,14-,16+,17-/m1/s1 |
InChI Key |
QFIZHIXXEOCVCR-QKWFZOGPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3([C@@H](C2(C)C)O)C)O)O)OC(=O)C |
Canonical SMILES |
CC1CC(C2C(C(C3(C2(C1C(OC3)O)O)C)O)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


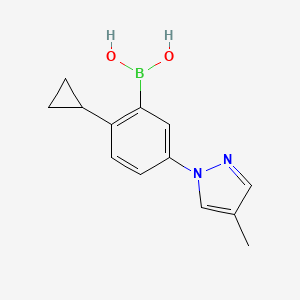
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
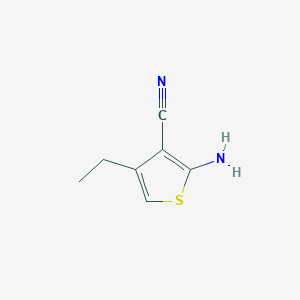
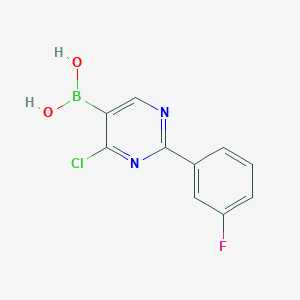
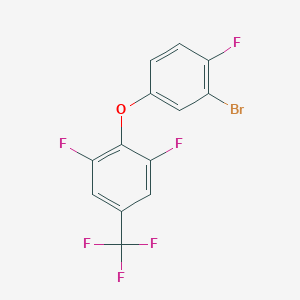
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14090788.png)
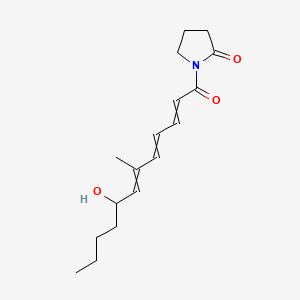
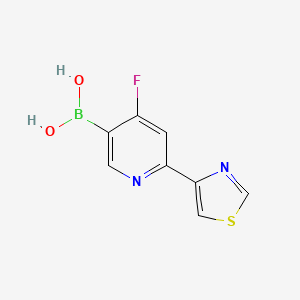
![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)
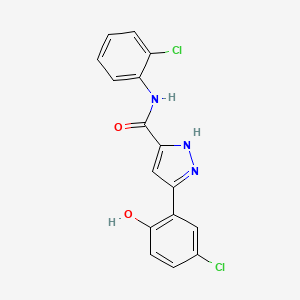
![1-(3-Chlorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090820.png)
![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
